Amino-bis-PEG3-TCO
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Overview
Description
Amino-bis-PEG3-TCO is a trifunctional linker containing two trans-cyclooctene (TCO) moieties and a secondary amine. This compound is primarily used in bio-conjugation and click chemistry applications. The TCO groups in this compound react with tetrazines via an inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-TCO is synthesized through a series of chemical reactions involving the introduction of TCO groups and a secondary amine into a polyethylene glycol (PEG) chain. The synthetic route typically involves the following steps:
TCO Introduction: The TCO groups are introduced through a reaction with a suitable precursor, such as a TCO-amine or TCO-acid.
Amine Functionalization: The secondary amine is introduced through a reaction with an amine precursor, such as an amine-PEG or amine-TCO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.
Purification: The product is purified using techniques such as chromatography or crystallization to remove impurities and achieve the desired purity level
Chemical Reactions Analysis
Types of Reactions
Amino-bis-PEG3-TCO primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Cycloaddition: This reaction occurs between the TCO groups and tetrazines, forming a stable dihydropyridazine linkage.
Substitution Reactions: The secondary amine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Tetrazines: Used in the inverse electron demand Diels-Alder cycloaddition with TCO groups.
Electrophiles: Used in substitution reactions with the secondary amine.
Major Products
Dihydropyridazine Linkages: Formed from the reaction between TCO groups and tetrazines.
Substituted Amines: Formed from substitution reactions involving the secondary amine.
Scientific Research Applications
Amino-bis-PEG3-TCO has numerous applications in scientific research, including:
Fluorescent Imaging: Used in bioorthogonal labeling for imaging biological systems.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: Used in radiolabeling for imaging applications.
Radionuclide Therapy: Utilized in the development of radiopharmaceuticals for cancer treatment.
Radiochemistry: Applied in the synthesis of radiolabeled compounds for various research purposes.
Drug Target Identification: Used in the identification and validation of drug targets.
Mechanism of Action
Amino-bis-PEG3-TCO exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO groups react with tetrazines to form stable dihydropyridazine linkages.
Bioorthogonal Labeling: The compound’s ability to react selectively with tetrazines allows for the labeling of specific biomolecules without interfering with other biological processes.
Comparison with Similar Compounds
Amino-bis-PEG3-TCO can be compared with other similar compounds, such as:
Methyltetrazine-PEG4-TAMRA: Another click chemistry reagent used for bioorthogonal labeling.
Methyltetrazine-PEG4-SS-NHS: A cleavable linker used in the synthesis of ADCs.
Methyltetrazine-PEG12-DBCO: A longer PEG linker used for similar applications.
Uniqueness
This compound is unique due to its trifunctional nature, containing two TCO moieties and a secondary amine. This allows for versatile applications in bio-conjugation and click chemistry, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C43H77N5O14 |
---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |
InChI Key |
BXRHEONPMDBUBU-WXOXQJPBSA-N |
Isomeric SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |
Origin of Product |
United States |
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